molecular formula C8H3BrF4O2 B2490041 2-Bromo-5-fluoro-4-(trifluoromethyl)benzoic acid CAS No. 2090964-98-8

2-Bromo-5-fluoro-4-(trifluoromethyl)benzoic acid

Cat. No.: B2490041
CAS No.: 2090964-98-8
M. Wt: 287.008
InChI Key: CNWIDDYKNZXKOB-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H3BrF4O2 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and trifluoromethyl groups on the benzene ring

Mechanism of Action

Target of Action

A structurally similar compound, 2-fluoro-4-(trifluoromethyl)benzoic acid, has been indicated to improve the agonistic activity of g protein-coupled receptors . These receptors play a crucial role in transmitting signals from outside the cell to its interior, affecting various physiological processes.

Mode of Action

It’s plausible that the compound interacts with its targets through halogen bonding, given the presence of bromine and fluorine atoms . This interaction could lead to changes in the conformation or function of the target proteins.

Pharmacokinetics

Its physical and chemical properties such as density (18±01 g/cm3), boiling point (3010±420 °C at 760 mmHg), and molecular weight (269015) can provide some insights . These properties might influence the compound’s solubility, absorption rate, distribution in the body, and its bioavailability.

Result of Action

Based on its potential interaction with g protein-coupled receptors, it might modulate cellular signaling and potentially influence cellular functions .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzoic acid. For instance, its stability might be affected by temperature as suggested by its storage conditions (room temperature) . Furthermore, its efficacy might be influenced by the pH of the environment, which can affect the compound’s ionization state and consequently its interaction with targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzoic acid typically involves the bromination and fluorination of a suitable benzoic acid precursor. One common method is the bromination of 5-fluoro-4-(trifluoromethyl)benzoic acid using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetic acid, with the temperature maintained at a specific range to ensure selective bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluoro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products: The major products formed from these reactions include substituted benzoic acids, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)benzoic acid
  • 2-Fluoro-4-(trifluoromethyl)benzoic acid
  • 2-Bromo-4-(trifluoromethyl)benzoic acid

Comparison: 2-Bromo-5-fluoro-4-(trifluoromethyl)benzoic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it more reactive in certain substitution and coupling reactions compared to its analogs . Additionally, the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .

Biological Activity

2-Bromo-5-fluoro-4-(trifluoromethyl)benzoic acid is a polyfluorinated benzoic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is notable for its unique structural features, including multiple fluorine substituents, which can enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H3BrF4O2. The presence of bromine and trifluoromethyl groups significantly influences its chemical behavior and biological interactions.

PropertyValue
Molecular Weight299.01 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Functional GroupsCarboxylic acid, halogens

Synthesis

The synthesis of this compound typically involves halogenation reactions and can be derived from various precursors such as trifluorobenzoic acids. The synthetic routes often focus on regioselectivity to ensure the desired substitution pattern is achieved efficiently .

Antimicrobial Properties

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing trifluoromethyl groups have shown enhanced efficacy against various bacterial strains, including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that these modifications increase their antibacterial potency .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Fluorinated compounds often interact with enzymes through halogen bonding, which can stabilize enzyme-substrate complexes or inhibit enzyme activity directly.
  • Membrane Disruption : The lipophilic nature of trifluoromethyl groups may facilitate the disruption of microbial membranes, leading to cell lysis .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of similar fluorinated benzoic acids, revealing that modifications at the para-position (like those in this compound) significantly improved activity against Candida albicans and Aspergillus niger. The compound demonstrated a lower MIC compared to traditional antibiotics .
  • Pharmacological Applications : Research has indicated that fluorinated benzoic acids serve as intermediates in the synthesis of anticancer agents. For example, derivatives have been linked to improved agonistic activity at G protein-coupled receptors (GPCRs), suggesting potential therapeutic applications in cancer treatment .

Properties

IUPAC Name

2-bromo-5-fluoro-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O2/c9-5-2-4(8(11,12)13)6(10)1-3(5)7(14)15/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWIDDYKNZXKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)C(F)(F)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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